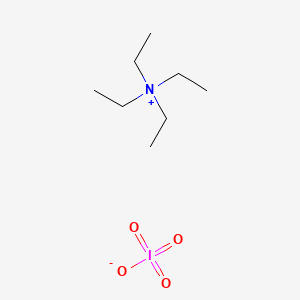![molecular formula C11H13FSi B1609044 1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene CAS No. 40230-96-4](/img/structure/B1609044.png)
1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene
Vue d'ensemble
Description
1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TMS-ethynyl-fluorobenzene and is widely used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Spin-Crossover Behavior Study
The compound has been used in the study of Spin-Crossover (SCO) behavior in coordination chemistry. A CoII complex bearing a terpyridine unit with a ((3-fluorophenyl)ethynyl) substituent exhibited SCO behavior dependent on the motion of the fluorophenyl ring .
Fluorescent Property Enhancement
Direct attachment of phenylacetylene groups, such as in ((3-Fluorophenyl)ethynyl)trimethylsilane, to luminescent molecules has been shown to modify photophysical parameters and improve fluorescent properties. This is applicable in molecules like pyrene, carbazole, anthraquinone, naphthalimide, and quinolylthiazole .
Continuous Flow Chemistry
In continuous flow chemistry, ((3-Fluorophenyl)ethynyl)trimethylsilane has been utilized for its reactivity and stability under low-temperature conditions, which is crucial for the design and application of continuous flow chemistry platforms .
Organic Synthesis
The compound serves as a reagent in base-catalyzed addition reactions with ketones, leading to protected or unprotected alkynols. This showcases its versatility in organic synthesis applications .
Sensor Material for NACs Detection
Trimethylsilylethynyl-substituted compounds like ((3-Fluorophenyl)ethynyl)trimethylsilane have been used to create sensitive sensor materials for detecting diluted neutral analyte chemicals (NACs) vapors .
Monomer for Graphdiyne Synthesis
It acts as a starting monomer for synthesizing graphdiyne (GDY), a carbon-based material with potential applications in electronics due to its unique structure containing carbon–carbon triple bonds and benzene rings .
Propriétés
IUPAC Name |
2-(3-fluorophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSIZUNNAYOVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404379 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene | |
CAS RN |
40230-96-4 | |
| Record name | 1-Fluoro-3-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40230-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















